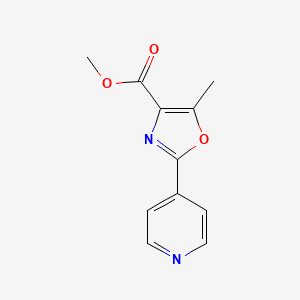

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8/h3-6H,1-2H3 |

InChI Key |

XCGSOINNODZEQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridylacetonitrile with Ethyl Oxalyl Chloride

One common method involves the reaction of 2- or 4-pyridylacetonitrile with ethyl oxalyl chloride in the presence of a base such as triethylamine. This step forms an intermediate that undergoes cyclization to the oxazole ring under controlled conditions.

- Reagents: Pyridylacetonitrile, ethyl oxalyl chloride, triethylamine.

- Solvents: Dichloromethane or tetrahydrofuran (THF).

- Conditions: Typically at low temperature initially, followed by gradual warming to room temperature.

- Outcome: Formation of the oxazole ring with the pyridyl substituent at position 2 and a carboxylate ester at position 4.

This method is adaptable to the 4-pyridyl isomer by using 4-pyridylacetonitrile as the starting material.

Amide Formation Followed by Cyclization Using Phosphorus Oxychloride or Polyphosphoric Acid

Another route involves:

- Step 1: Reaction of 4-pyridinecarbonyl chloride with methyl glycinate in the presence of a base (e.g., triethylamine) to form an amide intermediate.

- Step 2: Cyclization of this amide intermediate using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions to construct the oxazole ring.

- Step 3: Purification by column chromatography or recrystallization.

This method allows for precise control over substituent positioning and can yield high purity products.

Solid Acid Catalyzed Cyclization of Formylalanine Esters (Patent Method)

A patented method describes preparation of 4-methyl-5-alkoxy oxazoles via:

- Using formylalanine esters as starting materials.

- Employing solid acid catalysts (e.g., silica-supported acids) to promote cyclization.

- Conducting the reaction in solvents such as toluene or ethanol under heating.

- Isolating the product by filtration and washing.

Although this patent focuses on 4-methyl-5-alkoxy oxazoles, the methodology is adaptable for methyl esters and pyridyl-substituted analogs by modifying the starting amino acid derivatives accordingly.

Reaction Conditions and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvents | Dichloromethane, THF, toluene, ethanol | Choice affects yield and purity |

| Temperature | 0 °C to reflux (approx. 25–110 °C) | Initial low temp for acylation, reflux for cyclization |

| Reaction Time | 6–12 hours | Dependent on reagent reactivity |

| Catalysts/Base | Triethylamine, phosphorus oxychloride, solid acids | Base neutralizes HCl, catalysts promote ring closure |

| Purification Methods | Column chromatography, recrystallization | Essential for removing side products |

Characterization of the Product

To confirm the successful synthesis of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate, the following analytical methods are employed:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals for pyridyl protons typically appear at δ 8.5–9.0 ppm.

- Methyl group on oxazole ring shows singlet around δ 2.4–2.6 ppm.

- Methyl ester protons resonate near δ 3.7–3.9 ppm.

-

- Ester carbonyl stretch at ~1700–1750 cm⁻¹.

- Oxazole ring vibrations near 1600 cm⁻¹.

-

- Used for definitive structural confirmation, including bond lengths and intermolecular interactions such as π-π stacking between pyridyl and oxazole rings.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 4-Pyridylacetonitrile | Ethyl oxalyl chloride, base | Cyclization via acylation | Straightforward, moderate conditions | Requires careful temperature control |

| 2 | 4-Pyridinecarbonyl chloride + methyl glycinate | POCl₃ or PPA, base | Amide formation + cyclization | High purity, well-defined steps | Use of corrosive reagents (POCl₃) |

| 3 | Formylalanine esters | Solid acid catalysts | Solid acid catalyzed cyclization | Potential green chemistry approach | Patent-specific, may require optimization |

Research Findings and Considerations

- The choice of pyridyl substitution position (2- vs 4-pyridyl) affects the synthetic route slightly but the core cyclization chemistry remains similar.

- Base selection and solvent polarity have significant effects on yield and purity; triethylamine and dichloromethane are commonly preferred.

- Cyclization reagents such as phosphorus oxychloride provide efficient ring closure but require careful handling due to their corrosive nature.

- Solid acid catalysts offer an alternative environmentally friendlier approach but may need further development for large-scale synthesis.

- Reaction times and temperatures must be optimized to balance conversion and minimize side reactions.

- Purification by chromatography or recrystallization is necessary to achieve analytical-grade product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Dihydro-oxazole derivatives.

Substitution: Various substituted oxazole and pyridine derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The following table summarizes key structural analogs of methyl 5-methyl-2-(4-pyridyl)oxazole-4-carboxylate, highlighting substituent effects on physicochemical and spectral properties:

Key Observations:

Macrooxazole D’s hydroxybenzyl and oxirane substituents further enhance hydrophilicity, as evidenced by its HR-ESIMS and UV data .

Spectral Differentiation :

- The phenyl-substituted analog (methyl 5-methyl-2-phenyloxazole-4-carboxylate) shows aromatic proton signals at δ 7.45–7.55 in 1H-NMR, absent in the pyridyl derivative .

- Pyridyl protons in the target compound are expected to resonate at δ 8.5–8.7, providing a distinct spectral signature for identification.

The pyridyl group’s ability to engage in hydrogen bonding (as per Etter’s graph set analysis ) could enhance interactions with enzymatic targets compared to non-polar substituents.

Biological Activity

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate features a five-membered aromatic oxazole ring containing nitrogen and oxygen. The compound is characterized by its methyl group at the 5-position and a pyridyl group at the 2-position, which enhances its interaction with biological targets. Its molecular formula is C₁₁H₁₃N₃O₃, making it a candidate for various pharmacological applications due to its unique structural attributes.

The primary mechanism of action for Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves binding to specific enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to potential therapeutic effects against various diseases, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The compound showed particularly promising results against Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of protein interactions and pathways related to cell survival and death. For instance, certain derivatives of oxazole compounds have shown higher cytotoxicity than established chemotherapeutic agents like doxorubicin .

Comparative Studies

To understand the specificity of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate's biological activity, it is useful to compare it with structurally similar compounds:

Case Studies

Several case studies have highlighted the biological effects of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate:

- Inhibition of Protein Interactions : A study demonstrated that this compound could modulate protein-protein interactions relevant to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

- Cytotoxicity Testing : In vitro assays revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- DNA Binding Affinity : Research indicated that Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has a promising affinity towards DNA double helix structures, which may be linked to its mechanism of action as an anticancer agent .

Q & A

Q. What are the optimized synthetic protocols for Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate?

The synthesis typically involves cyclization of a 4-pyridyl precursor with methyl glycinate under acidic conditions. A common method includes reacting 4-pyridinecarboxaldehyde with methyl 3-aminocrotonate in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Key steps:

- Reagents : 4-Pyridinecarboxaldehyde, methyl glycinate derivatives, POCl₃, anhydrous solvents (e.g., dichloromethane).

- Conditions : Stirring under nitrogen at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yields typically range from 45–65%, with purity confirmed via HPLC and NMR .

Q. How is the crystal structure of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps:

- Crystallization : Slow evaporation from ethanol/water mixtures.

- Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for structure solution and refinement, with Olex2 or ORTEP-3 for visualization. Key metrics: R-factor < 0.05, hydrogen bonding analyzed via graph-set theory (e.g., C–H···N interactions between pyridyl and oxazole moieties) .

Q. What spectroscopic techniques validate the compound’s structure?

- NMR : H NMR (δ 8.5–8.7 ppm for pyridyl protons, δ 2.5 ppm for methyl groups).

- IR : Stretching vibrations at 1720 cm (ester C=O), 1600 cm (oxazole ring).

- MS : ESI-MS showing [M+H] peak at m/z 247.1. Cross-validation with SC-XRD data ensures structural accuracy .

Advanced Research Questions

Q. How does the 4-pyridyl group influence ligand-receptor binding compared to 3-pyridyl analogs?

The 4-pyridyl group enhances binding affinity due to:

- Electronic Effects : Higher electron density at the para position facilitates π-π stacking with aromatic residues (e.g., Tyr in enzyme active sites).

- Steric Alignment : Optimal geometry for hydrogen bonding with Asp/Glu residues. Computational studies (DFT-D3) show a 22 kJ/mol stabilization energy difference favoring 4-pyridyl over 3-pyridyl in nicotinamide phosphoribosyltransferase inhibition .

Q. How do hydrogen-bonding patterns affect crystallization and solubility?

Graph-set analysis (e.g., S(6) motifs) reveals:

- Intermolecular Interactions : C–H···O and N–H···O bonds form chains, influencing crystal packing.

- Solubility : Polar solvents (DMF, DMSO) disrupt these interactions, enhancing solubility.

| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Motif |

|---|---|---|---|

| C–H···N (pyridyl) | 2.85 | 155 | S(6) |

| C–H···O (ester) | 2.78 | 145 | C(7) |

| Such patterns correlate with melting points (mp 162–165°C) . |

Q. How can contradictions in substituent effects on reactivity be resolved?

Para vs. meta substituents (e.g., –NO₂, –CH₃) show divergent reactivity in nucleophilic substitutions. For example:

| Substituent | Position | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| –NO₂ | para | 0.45 | 68.2 |

| –NO₂ | meta | 0.28 | 82.7 |

| Discrepancies arise from resonance effects (para-directing vs. meta-deactivating). Validation methods: |

Q. What computational approaches predict biological activity?

Hybrid QM/MM simulations model interactions with biological targets:

- Active Site Modeling : Truncate enzymes to key residues (e.g., Arg-196, Asp-219 in nicotinamide phosphoribosyltransferase).

- Docking : AutoDock Vina predicts binding modes (ΔG ≈ -9.2 kcal/mol for 4-pyridyl derivatives).

- MD Simulations : GROMACS assesses stability over 100 ns trajectories. Results align with experimental IC₅₀ values (e.g., 12 µM for 4-pyridyl vs. 45 µM for 3-pyridyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.